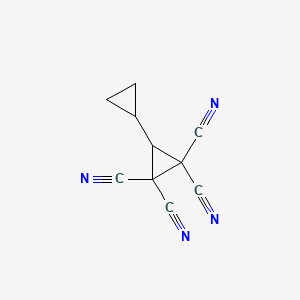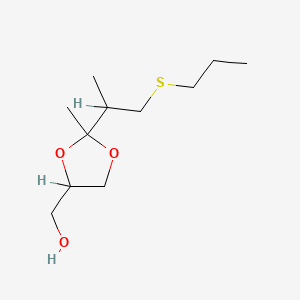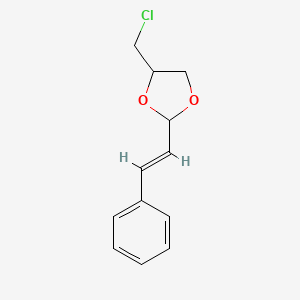
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a chloromethyl group and a phenylethenyl group attached to a dioxolane ring. Dioxolanes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethenyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a useful building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylethenyl group can participate in oxidation and reduction reactions, further modifying the compound’s structure and reactivity.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be compared with other similar compounds, such as:
4-(Chloromethyl)-1,3-dioxolane: Lacks the phenylethenyl group, resulting in different reactivity and applications.
2-(2-Phenylethenyl)-1,3-dioxolane: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
4-(Bromomethyl)-2-(2-phenylethenyl)-1,3-dioxolane: The bromomethyl group can undergo similar reactions as the chloromethyl group but with different reactivity and selectivity.
The uniqueness of this compound lies in its combination of the chloromethyl and phenylethenyl groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
91324-60-6 |
|---|---|
Formule moléculaire |
C12H13ClO2 |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-[(E)-2-phenylethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13ClO2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/b7-6+ |
Clé InChI |
LTJFSXKYSVJBLM-VOTSOKGWSA-N |
SMILES isomérique |
C1C(OC(O1)/C=C/C2=CC=CC=C2)CCl |
SMILES canonique |
C1C(OC(O1)C=CC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
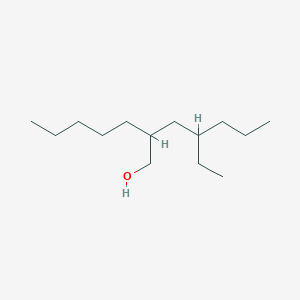
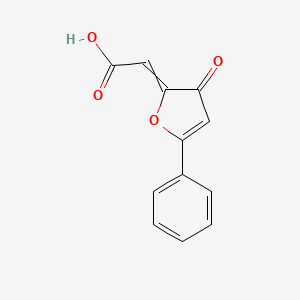
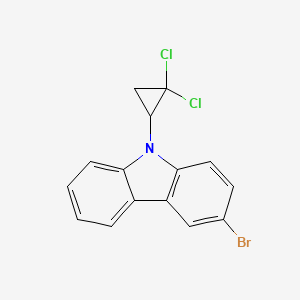


![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
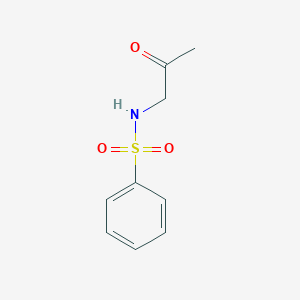
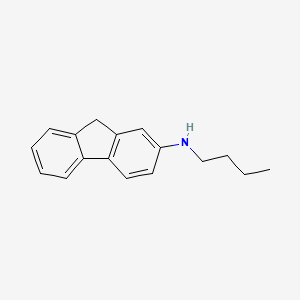
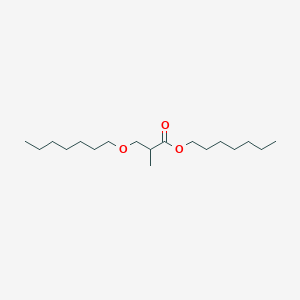
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
